
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) is a complex organometallic compound that combines the structural features of a tert-butyl ester and a pyrrolidine derivative with an iodozinc moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate with a zinc iodide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to control the reactivity of the iodozinc intermediate.
Industrial Production Methods
Industrial production of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds . These systems allow for precise control over reaction parameters, leading to higher efficiency and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the iodozinc moiety to other zinc-containing species.
Substitution: The iodozinc group can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate oxide, while substitution reactions can produce a variety of new organometallic compounds.
Aplicaciones Científicas De Investigación
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) involves the interaction of the iodozinc moiety with various molecular targets. The iodozinc group can act as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. This reactivity is crucial in many catalytic processes and organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate: Lacks the iodozinc moiety, resulting in different reactivity and applications.
Iodozinc(1+) compounds: Other iodozinc compounds may have different organic ligands, leading to variations in their chemical behavior and uses.
Uniqueness
The uniqueness of tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) lies in its combination of a tert-butyl ester, a pyrrolidine ring, and an iodozinc moiety. This combination imparts distinct reactivity patterns and makes the compound valuable in specific synthetic and industrial applications .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-8-5-6-11(7-8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXLRGWWJLKPDI-JZGIKJSDSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
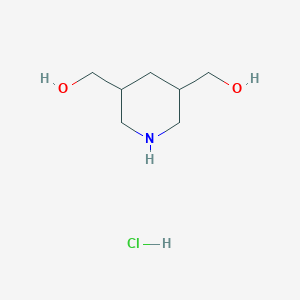
![N-[(1,4-dimethylpiperazin-2-yl)methyl]prop-2-enamide](/img/structure/B2769020.png)
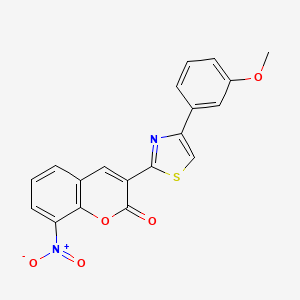
![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)
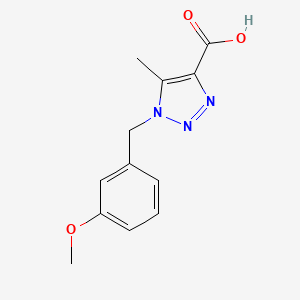
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2769027.png)
![9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769029.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
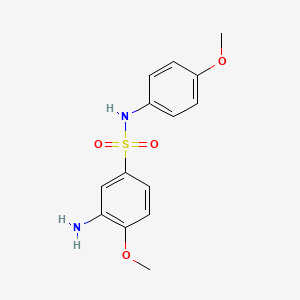
![2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
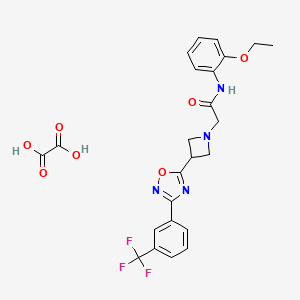
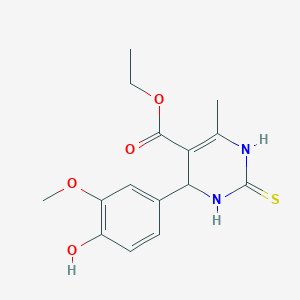
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
